2-fluoro-1-iodo-4-(propan-2-yl)benzene
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Overview
Description
2-fluoro-1-iodo-4-(propan-2-yl)benzene is an organic compound with the molecular formula C9H10FI It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom at the second position, an iodine atom at the first position, and a propan-2-yl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-1-iodo-4-(propan-2-yl)benzene typically involves the halogenation of a suitable precursor. One common method is the iodination of 2-Fluoro-4-propan-2-ylbenzene using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and solvents would be influenced by cost, availability, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-1-iodo-4-(propan-2-yl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation Reactions: The propan-2-yl group can be oxidized to form corresponding ketones or alcohols.
Reduction Reactions: The compound can be reduced to remove the halogen atoms, yielding simpler hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and organometallic reagents. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether are common methods.
Major Products
Substitution Reactions: Products include azides, nitriles, and various organometallic compounds.
Oxidation Reactions: Products include ketones, alcohols, and carboxylic acids.
Reduction Reactions: Products include hydrocarbons with fewer halogen atoms.
Scientific Research Applications
2-fluoro-1-iodo-4-(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials for electronics.
Mechanism of Action
The mechanism of action of 2-fluoro-1-iodo-4-(propan-2-yl)benzene depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzyme activity. In radiolabeled compounds, it serves as a marker for imaging, allowing for the visualization of biological processes. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
2-fluoro-1-iodo-4-(propan-2-yl)benzene can be compared with other halogenated benzene derivatives, such as:
- 2-Fluoro-1-bromo-4-propan-2-ylbenzene
- 2-Fluoro-1-chloro-4-propan-2-ylbenzene
- 2-Fluoro-1-iodo-4-methylbenzene
These compounds share similar structures but differ in the type and position of halogen substituents. The presence of different halogens can influence the reactivity, physical properties, and potential applications of these compounds. For example, iodine is a larger and more polarizable atom compared to bromine or chlorine, which can affect the compound’s behavior in chemical reactions and its interactions with biological targets.
Properties
IUPAC Name |
2-fluoro-1-iodo-4-propan-2-ylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FI/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAIRFVGZXFLYJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)I)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1369808-50-3 |
Source
|
Record name | 2-fluoro-1-iodo-4-(propan-2-yl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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